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Benzamide, N-[(2-chlorophenyl)sulfonyl]-

Cat. No.: B12563655
CAS No.: 143105-07-1
M. Wt: 295.74 g/mol
InChI Key: DTNPMIRWOVXSPP-UHFFFAOYSA-N
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Description

Contextualization of the N-Arylsulfonylbenzamide Class in Contemporary Organic and Materials Chemistry

The N-arylsulfonylbenzamide framework, which contains the characteristic sulfonamide (-SO₂NH-) and amide (-CONH-) functionalities, represents a cornerstone in synthetic organic chemistry. This class of compounds is of paramount importance, primarily driven by its prevalence in a multitude of biologically active molecules. ekb.egnih.gov The sulfonamide group is a key pharmacophore found in drugs with a wide array of therapeutic applications, including antibacterial, diuretic, anticancer, antiepileptic, and anti-inflammatory agents. ekb.egnih.gov The benzamide (B126) moiety is also a common feature in many pharmaceuticals.

In contemporary organic chemistry, research focuses on developing efficient synthetic routes to access diverse libraries of N-arylsulfonylbenzamides for biological screening. nih.govresearchgate.net Synthetic strategies often involve the coupling of an appropriate sulfonyl chloride with an anthranilic acid, followed by an amide bond formation with an amine. nih.gov Beyond medicinal applications, the unique structural and electronic properties of these compounds have garnered interest in materials chemistry. Investigations into their quantum chemical properties, such as nonlinear optical (NLO) capabilities, suggest potential applications in advanced materials. biointerfaceresearch.com

Specific Research Focus: Benzamide, N-[(2-chlorophenyl)sulfonyl]- as a Model Compound and Structural Motif

Within the extensive family of N-arylsulfonylbenzamides, Benzamide, N-[(2-chlorophenyl)sulfonyl]- (CAS No. 143105-07-1) serves as a significant model compound for detailed structural and conformational analysis. chemicalbook.com Its molecular formula is C₁₃H₁₀ClNO₃S, and it has a molecular weight of 295.74 g/mol . chemicalbook.com

The presence of a chlorine atom at the ortho-position of the sulfonyl-bound phenyl ring introduces specific steric and electronic effects that dictate the molecule's three-dimensional conformation. Research on structurally similar compounds reveals critical insights applicable to the title compound. For instance, in related structures, the N-H bond of the sulfonamide linker often adopts a syn conformation relative to the ortho-chloro group. researchgate.netresearchgate.net This orientation is crucial as it influences intermolecular interactions, particularly hydrogen bonding.

Studies on analogous molecules, such as N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide, show that the two aromatic rings are significantly twisted relative to each other, with dihedral angles reported in the range of 73-75°. researchgate.net This twisted conformation is a hallmark of this structural motif. In the solid state, these molecules typically form inversion dimers through strong N-H···O=C hydrogen bonds, creating stable supramolecular assemblies. researchgate.net The study of Benzamide, N-[(2-chlorophenyl)sulfonyl]- and its derivatives is valuable for understanding how substituent effects govern molecular packing and for designing new compounds with specific solid-state properties. Furthermore, the broader class of diaryl acylsulfonamides has been identified as potent anti-tumor agents, providing a compelling context for the continued investigation of this structural motif. researchgate.net

Historical Development and Evolution of Research in Sulfonamide-Benzamide Chemistry

The scientific journey of sulfonamide-benzamide chemistry is built upon two independent historical pillars. The first benzamide was reportedly synthesized by Friedrich Wöhler and Justus von Liebig in 1832. jpionline.org However, the therapeutic potential of molecules containing these functionalities remained largely unexplored for another century.

The turning point for this field was the discovery of sulfonamide drugs. In the 1930s, systematic research at the laboratories of Bayer AG led by Gerhard Domagk revealed that a dye named Prontosil had remarkable antibacterial activity. ekb.egwikipedia.org Subsequent research in 1936 demonstrated that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This discovery was revolutionary, marking the beginning of the era of systemic antibacterial chemotherapy and earning Domagk the 1939 Nobel Prize in Physiology or Medicine. wikipedia.org

This initial breakthrough triggered an explosion of research, leading to the synthesis of thousands of sulfonamide derivatives to improve efficacy and reduce toxicity. wikipedia.org Over time, the biological activities associated with the sulfonamide group were found to extend far beyond antibacterial action. openaccesspub.org Researchers began to explore sulfonamides as diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. ekb.eg The fusion of the sulfonamide pharmacophore with the benzamide scaffold created the class of N-arylsulfonylbenzamides, providing a versatile platform for medicinal chemists to develop novel therapeutic agents targeting a wide range of diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO3S B12563655 Benzamide, N-[(2-chlorophenyl)sulfonyl]- CAS No. 143105-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143105-07-1

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

N-(2-chlorophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H10ClNO3S/c14-11-8-4-5-9-12(11)19(17,18)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

DTNPMIRWOVXSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Advanced Structural Elucidation and Supramolecular Architecture of Benzamide, N 2 Chlorophenyl Sulfonyl

Single-Crystal X-ray Diffraction Analysis

The molecular conformation of N-substituted benzamides can be influenced by the nature and position of substituents on the aromatic rings. In related structures, the conformation of the N-H bond relative to the ortho-substituent on the aniline ring is a key feature. For instance, in 2-methyl-N-(2-chlorophenyl)-benzamide, the N-H bond is syn to the ortho-chloro group. nih.gov This syn conformation can be a recurring motif in similarly substituted benzamides.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in benzamide (B126) derivatives. nih.govmdpi.com For example, N-(3-chlorophenyl)benzamide is known to exist in two polymorphic forms, which differ primarily in the dihedral angle between the phenyl and benzene rings. nih.gov This highlights the potential for Benzamide, N-[(2-chlorophenyl)sulfonyl]- to exhibit conformational polymorphism, where different crystal forms could arise from variations in molecular conformation and intermolecular interactions. mdpi.com The stability and formation of different polymorphs are often governed by the subtle balance of strong and weak intermolecular forces. nih.gov

Table 1: Selected Dihedral Angles in Related Benzamide Derivatives

CompoundDihedral Angle Between Aromatic Rings (°)Dihedral Angle (Amide Plane - Ring 1) (°)Dihedral Angle (Amide Plane - Ring 2) (°)Reference
N-[(2-Chlorophenyl)sulfonyl]-2-methoxybenzamide89.68 (1) / 82.9 (1)-- researchgate.net
4-Chloro-N-(2-chlorophenyl)benzamide6.25 (8)31.53 (8)36.23 (8) nih.gov
2-methyl-N-(2-chlorophenyl)-benzamide7.4 (3)42.2 (13)41.2 (14) nih.gov
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide52.13 (10)-- nih.gov

This table is interactive. Click on the headers to sort the data.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of Benzamide, N-[(2-chlorophenyl)sulfonyl]- is governed by a network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. These interactions include hydrogen bonds, π-π stacking, and C-H...π interactions.

Intermolecular hydrogen bonds are often the primary driving force for the assembly of molecules in the solid state. In many benzamide and sulfonamide structures, N-H...O hydrogen bonds are a recurring and dominant motif. nih.govmdpi.com For example, in 4-Chloro-N-(2-chlorophenyl)benzamide, molecules are stacked in columns through intermolecular N-H...O hydrogen bonds. nih.gov These columns are further connected by weak C-H...O hydrogen bonds. nih.gov In sulfonamides, the oxygen atoms of the sulfonyl group are common acceptors for N-H...O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.govmdpi.com The interplay of these hydrogen bonding patterns results in the formation of one-, two-, or three-dimensional supramolecular networks.

Table 2: Hydrogen Bond Geometries in a Related Benzamide

Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)D-H...A (°)Symmetry CodeReference
N1-H1...O10.85 (2)2.12 (2)2.901 (2)154 (2)(i) nih.gov
C2-H2...O10.942.593.456 (3)153(ii) nih.gov

Data from 4-Chloro-N-(2-chlorophenyl)benzamide. This table is interactive.

C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, also play a role in the supramolecular assembly of aromatic compounds. These weaker interactions, in conjunction with stronger hydrogen bonds and π-π stacking, contribute to the formation of a stable and well-defined three-dimensional crystal lattice.

Identification and Characterization of Supramolecular Synthons and Network Formation (e.g., R22(8) loops, C(n) chains)

The crystal structure of N-aroyl-arylsulfonamides is often dictated by a network of intermolecular hydrogen bonds, leading to the formation of well-defined supramolecular synthons. In the case of the analogous compound, N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide, the crystal packing is dominated by N—H···O hydrogen bonds. researchgate.net

A prominent feature is the formation of inversion dimers through pairs of N—H···O hydrogen bonds, which generate a characteristic R22(8) ring motif . researchgate.net This robust synthon involves the amide proton of one molecule and a sulfonyl oxygen atom of a neighboring, centrosymmetrically related molecule. This interaction is a common and predictable feature in the crystal engineering of sulfonamides and related compounds.

Furthermore, the supramolecular assembly is extended into one-dimensional chains by weaker C—H···O intermolecular interactions. These interactions link the molecules along a crystallographic axis, forming C(7) chains . researchgate.net The interplay of the strong R22(8) motifs and the weaker C(n) chains results in a stable, three-dimensional supramolecular network. It is highly probable that Benzamide, N-[(2-chlorophenyl)sulfonyl]- would exhibit similar hydrogen bonding patterns, with the amide N-H and sulfonyl oxygens being the primary sites for intermolecular interactions.

Supramolecular SynthonDescriptionInteracting AtomsReference Compound
R22(8) loop An eight-membered ring formed by two molecules connected through two hydrogen bonds.N-H (amide) and O=S (sulfonyl)N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide researchgate.net
C(7) chain A chain motif formed by weak intermolecular interactions.C-H and C=ON-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions.

For a molecule like Benzamide, N-[(2-chlorophenyl)sulfonyl]-, the fingerprint plot would be expected to show significant contributions from H···O/O···H contacts, corresponding to the N—H···O hydrogen bonds. Other important contacts would likely include H···H, C···H/H···C, and Cl···H interactions. The precise percentages would depend on the specific crystal packing, but the analysis would provide a detailed quantitative picture of the forces holding the molecules together in the solid state.

Advanced Spectroscopic Characterization for Structural Confirmation and Elucidation

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzamide, N-[(2-chlorophenyl)sulfonyl]- would exhibit distinct signals for the protons in different chemical environments. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzamide and 2-chlorophenylsulfonyl moieties would resonate in the aromatic region (δ 7-9 ppm), with their multiplicity and coupling constants depending on the substitution pattern.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Amide (N-H)10.0 - 12.0Singlet (broad)
Aromatic (Benzamide)7.0 - 8.5Multiplets
Aromatic (2-chlorophenyl)7.0 - 8.5Multiplets

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield shift, typically around δ 165-175 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm. The carbon atom attached to the chlorine atom would show a chemical shift influenced by the electronegativity of the halogen.

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (C)120 - 140
Aromatic (C-Cl)~130
Aromatic (C-S)~140

FT-IR spectroscopy is a key technique for identifying functional groups and probing hydrogen bonding interactions. The FT-IR spectrum of Benzamide, N-[(2-chlorophenyl)sulfonyl]- would display characteristic absorption bands corresponding to the vibrations of its functional groups.

The N-H stretching vibration of the amide group is expected to appear as a band in the region of 3200-3400 cm⁻¹. The position and broadness of this band can provide evidence for hydrogen bonding; a broader and lower frequency band suggests stronger hydrogen bonding in the solid state. The C=O stretching vibration of the amide group typically gives rise to a strong absorption band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear as two strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C=O (Amide)Stretching1650 - 1680
SO₂ (Sulfonyl)Asymmetric Stretching1330 - 1370
SO₂ (Sulfonyl)Symmetric Stretching1140 - 1180
C=C (Aromatic)Stretching1450 - 1600

High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For Benzamide, N-[(2-chlorophenyl)sulfonyl]- (C₁₃H₁₀ClNO₃S), the expected exact mass can be calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-sulfonylated benzamides involve cleavage of the S-N bond and the C-N bond. The loss of the 2-chlorophenylsulfonyl group or the benzoyl group would lead to characteristic fragment ions. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Computational Chemistry and Theoretical Characterization of Benzamide, N 2 Chlorophenyl Sulfonyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in characterizing the properties of Benzamide (B126), N-[(2-chlorophenyl)sulfonyl]-. These computational studies offer a robust framework for analyzing its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Energy Landscape Analysis

Potential energy surface scans are performed by systematically rotating specific torsion angles to map out the conformational energy landscape. nih.gov This helps in identifying the global minimum energy conformer, which is the most stable arrangement of the molecule. nih.gov

Below is a table of selected optimized geometrical parameters for related benzamide structures, which provides a reference for the expected bond lengths and angles in Benzamide, N-[(2-chlorophenyl)sulfonyl]-.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) / Bond Angle (°)
O4–S1–C16 108.9°–107.7°
O4–S1–C21 106.9°–107.2°
O5–S1–C16 107.5°–109.6°
S1–C16–C19 120.2°–118.9°
C18–O2–C22 123.1–115.2°
C8–N6–C11 110.5°–113.0°
N6–C8–C9 110.3°–112.8°

Note: Data is for N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide and serves as an illustrative example. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap, Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to be excited. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. In related benzamide structures, the HOMO and LUMO are often distributed over the aromatic rings and the sulfonamide linkage.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Value
LUMO Value
Energy Gap (ΔE) Value

Note: Specific values for Benzamide, N-[(2-chlorophenyl)sulfonyl]- would be determined from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.net For benzamide derivatives, the oxygen atoms of the carbonyl and sulfonyl groups typically exhibit negative electrostatic potential, making them sites for electrophilic interaction. researchgate.net

Table 3: MEP Surface Extrema

Region Color Electrostatic Potential (kcal/mol)
Most Negative Red Value
Most Positive Blue Value

Note: Specific values for Benzamide, N-[(2-chlorophenyl)sulfonyl]- would be determined from DFT calculations.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of the molecule. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. For benzamide and sulfonamide-containing compounds, characteristic vibrational frequencies include N-H stretching, C=O stretching of the amide, and symmetric and asymmetric stretching of the SO2 group. nih.govnih.gov For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, the N-H and C=O stretching frequencies were observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the SO2 group were found around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov

Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency Experimental Frequency
N-H Stretch Value Value
C=O Stretch Value Value
SO2 Asymmetric Stretch Value Value
SO2 Symmetric Stretch Value Value

Note: Specific values for Benzamide, N-[(2-chlorophenyl)sulfonyl]- would require experimental data and corresponding DFT calculations.

Calculation of Quantum Chemical Descriptors (e.g., Global Hardness, Electrophilicity Index, Chemical Potential, Ionization Energy, Electron Affinity)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of the molecule. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

Ionization Energy (I) and Electron Affinity (A) can be approximated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Potential (μ) is the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

Global Hardness (η) is half the energy gap (η = (ELUMO - EHOMO) / 2). A larger hardness value indicates greater stability.

Global Electrophilicity Index (ω) is a measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

Table 5: Quantum Chemical Descriptors

Descriptor Formula Value
Ionization Energy (I) -EHOMO Value
Electron Affinity (A) -ELUMO Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Value
Global Hardness (η) (ELUMO - EHOMO) / 2 Value
Electrophilicity Index (ω) μ² / 2η Value

Note: Specific values for Benzamide, N-[(2-chlorophenyl)sulfonyl]- would be derived from the calculated HOMO and LUMO energies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of a molecule, providing insights into its flexibility, stability, and the transitions between different energetic states over time. For Benzamide, N-[(2-chlorophenyl)sulfonyl]-, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule in various solvent environments.

The inherent flexibility of the sulfonylurea bridge is a key area of investigation. MD simulations can track the torsional angles between the benzamide and the 2-chlorophenylsulfonyl moieties, revealing the most probable and low-energy conformations. A typical MD simulation would involve solvating a single molecule of Benzamide, N-[(2-chlorophenyl)sulfonyl]- in a water box and running the simulation for a duration sufficient to observe significant conformational sampling, often in the nanosecond to microsecond range.

Analysis of the simulation trajectory can provide critical data, such as the Root Mean Square Deviation (RMSD) of the molecule's backbone, which indicates its structural stability over time. A stable RMSD plot suggests that the molecule has reached an equilibrium state. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule. For instance, the terminal phenyl rings are expected to exhibit higher RMSF values compared to the more constrained sulfonylurea core.

Table 1: Hypothetical MD Simulation Parameters and Key Observables for Benzamide, N-[(2-chlorophenyl)sulfonyl]-
ParameterValue/Description
Simulation EngineGROMACS/AMBER
Force FieldCHARMM36/GAFF
Solvent ModelTIP3P Water
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Average RMSD2.5 Å (indicative of reaching equilibrium)
Key RMSF RegionsHigher fluctuations in the phenyl and chlorophenyl rings

Molecular Docking Investigations of Binding Modalities with Specific Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org For Benzamide, N-[(2-chlorophenyl)sulfonyl]-, docking studies can provide valuable insights into its potential interactions with biological targets, such as enzymes or receptors. jetir.orgresearchgate.net This is particularly relevant for compounds with potential pharmacological applications.

The process involves preparing the three-dimensional structures of both the ligand (Benzamide, N-[(2-chlorophenyl)sulfonyl]-) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a defined scoring function that estimates the binding affinity.

Key structural interactions that can be identified through docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For Benzamide, N-[(2-chlorophenyl)sulfonyl]-, the sulfonamide group is a potent hydrogen bond donor and acceptor. The aromatic rings can participate in pi-pi stacking and hydrophobic interactions with corresponding residues in the protein's active site. The chlorine atom on the phenyl ring can also influence binding through halogen bonding or by altering the electronic properties of the ring.

For instance, in a hypothetical docking study with a protein kinase, the sulfonyl group might form hydrogen bonds with backbone amide groups in the hinge region, a common binding motif for kinase inhibitors. The benzamide and chlorophenyl rings could then occupy adjacent hydrophobic pockets.

Table 2: Predicted Structural Interactions of Benzamide, N-[(2-chlorophenyl)sulfonyl]- with a Hypothetical Protein Target from Molecular Docking
Functional Group of LigandType of InteractionPotential Interacting Amino Acid ResiduesEstimated Binding Energy (kcal/mol)
Sulfonyl OxygenHydrogen BondLysine, Arginine-8.5
Amide NHHydrogen BondAspartate, Glutamate
Benzamide Phenyl RingPi-Pi StackingTyrosine, Phenylalanine, Tryptophan
Chlorophenyl RingHydrophobic InteractionLeucine, Valine, Isoleucine

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its non-biological properties. nih.gov This approach is valuable for predicting the physicochemical properties of new compounds without the need for experimental measurements. For Benzamide, N-[(2-chlorophenyl)sulfonyl]-, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times.

The first step in a QSPR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Once the descriptors are calculated for a series of related compounds with known experimental property values, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). This model can then be used to predict the property of interest for new compounds, such as Benzamide, N-[(2-chlorophenyl)sulfonyl]-, based on its calculated descriptors.

For example, a QSPR model for aqueous solubility might find that it is negatively correlated with molecular weight and hydrophobicity (logP) but positively correlated with the number of hydrogen bond donors.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies and Their Relevance to Non-Biological Properties of Benzamide, N-[(2-chlorophenyl)sulfonyl]-
Descriptor TypeSpecific DescriptorRelated Non-Biological Property
ConstitutionalMolecular WeightMelting Point, Boiling Point
TopologicalWiener IndexViscosity, Surface Tension
GeometricPolar Surface Area (PSA)Solubility, Permeability
Quantum-ChemicalDipole MomentDielectric Constant

Chemical Reactivity Profiles and Synthetic Utility

Electrophilic and Nucleophilic Reaction Pathways of the Sulfonamide and Amide Functionalities

The chemical persona of Benzamide (B126), N-[(2-chlorophenyl)sulfonyl]- is distinctly dualistic, with both electrophilic and nucleophilic centers that dictate its reaction pathways.

The sulfonamide moiety is central to this reactivity. The nitrogen atom, after deprotonation, becomes a potent nucleophile. This anionic species can readily participate in various substitution and addition reactions. For instance, it can undergo N-alkylation or N-arylation, allowing for the introduction of diverse substituents. The acidic nature of the N-H proton (pKa typically in the range of 3-5) facilitates its removal by a wide range of bases.

Conversely, the carbonyl carbon of the amide group serves as an electrophilic site. It is susceptible to attack by nucleophiles, which can lead to the cleavage of the amide bond under certain conditions. However, the electron-withdrawing nature of the adjacent N-sulfonyl group enhances the stability of the amide linkage, making it more resistant to hydrolysis compared to simple amides.

The reactivity of this class of compounds is summarized in the following table:

Functional GroupAtom/SiteReactivityPotential Reactions
SulfonamideNitrogen (deprotonated)NucleophilicN-Alkylation, N-Arylation, Michael Addition
SulfonamideSulfurElectrophilicNucleophilic attack (less common)
AmideCarbonyl CarbonElectrophilicNucleophilic acyl substitution (under harsh conditions)
AmideNitrogenNucleophilic (lone pair)Protonation, Coordination to Lewis acids

Functional Group Transformations on the Benzamide, N-[(2-chlorophenyl)sulfonyl]- Scaffold

The Benzamide, N-[(2-chlorophenyl)sulfonyl]- scaffold offers multiple sites for functional group interconversion, providing a platform for structural diversification.

Transformations at the Sulfonamide Nitrogen: As mentioned, the sulfonamide nitrogen is the most reactive site for introducing new functionalities. Standard alkylating agents (e.g., alkyl halides, sulfates) and arylating agents (e.g., activated aryl halides) can be employed to modify this position.

Modifications of the Aromatic Rings: Both the benzoyl and the 2-chlorophenyl rings are amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the regioselectivity of these transformations. For instance, the benzoyl group is a meta-director, while the chloro and sulfonyl groups on the other ring are ortho, para-directors, albeit deactivating. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the 2-chlorophenyl ring could also be envisioned to introduce new carbon-carbon or carbon-nitrogen bonds, respectively.

Reactions of the Amide Group: While the amide bond is relatively stable, it can be hydrolyzed under strong acidic or basic conditions to yield benzoic acid and 2-chlorobenzenesulfonamide. Reduction of the amide carbonyl group, for instance with strong reducing agents like lithium aluminum hydride, would lead to the corresponding amine.

Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules

The inherent reactivity and the possibility for diverse functionalization make Benzamide, N-[(2-chlorophenyl)sulfonyl]- and its derivatives valuable intermediates in the synthesis of more elaborate molecules, particularly heterocyclic compounds.

The sulfonamide nitrogen, once functionalized with a group containing a reactive handle (e.g., an alkene, alkyne, or a leaving group), can participate in intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, derivatives of N-acylsulfonamides can serve as precursors for the synthesis of N-sulfonyl lactams and imidates through transition metal-catalyzed cycloisomerization reactions.

Furthermore, the general class of N-acylsulfonamides has been identified as a "privileged scaffold" in medicinal chemistry. These structures are often found in biologically active compounds, acting as bioisosteres for carboxylic acids. Their ability to engage in similar hydrogen bonding interactions, coupled with improved metabolic stability and cell permeability in some cases, makes them attractive targets in drug discovery. While specific examples starting directly from Benzamide, N-[(2-chlorophenyl)sulfonyl]- are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically relevant molecules.

Potential in Catalysis or Advanced Materials Science Applications

The application of Benzamide, N-[(2-chlorophenyl)sulfonyl]- and related N-acylsulfonamides in catalysis and materials science is an emerging area of research.

In the realm of catalysis , certain N-acylsulfonamide derivatives have been explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the acylsulfonamide moiety can act as coordination sites for metal ions, potentially influencing the catalytic activity and selectivity of the metal center. For instance, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides has been reported.

In materials science , the strong hydrogen bonding capabilities of the N-acylsulfonamide group make these molecules interesting candidates for the construction of supramolecular assemblies and in crystal engineering . The N-H proton acts as a hydrogen bond donor, while the carbonyl and sulfonyl oxygen atoms are effective hydrogen bond acceptors. This can lead to the formation of well-defined, predictable hydrogen-bonding networks in the solid state, influencing the packing of the molecules and, consequently, the material's physical properties. While specific studies on the crystal engineering of Benzamide, N-[(2-chlorophenyl)sulfonyl]- are not prominent, the foundational principles suggest its potential in designing materials with specific topologies and properties.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Benzamide, N-[(2-chlorophenyl)sulfonyl]-, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the presence of the sulfonyl and chlorophenyl groups. For example, the sulfonamide proton typically appears downfield (δ 10–12 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. The molecular ion peak should correspond to the formula C13H11ClN2O3S\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_3\text{S}, with fragments indicating loss of the sulfonyl group .
  • Infrared (IR) Spectroscopy: Look for S=O stretching vibrations near 1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}, characteristic of sulfonamides .

Q. How can synthetic routes for Benzamide, N-[(2-chlorophenyl)sulfonyl]- be optimized to improve yield and purity?

Methodological Answer:

  • Reagent Selection: Use 2-chlorobenzenesulfonyl chloride as the sulfonating agent, reacting with benzamide under basic conditions (e.g., pyridine or triethylamine) to minimize side reactions .
  • Temperature Control: Maintain reaction temperatures between 0–5°C during sulfonylation to prevent decomposition .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Basis sets such as B3LYP/6-311++G(d,p) are recommended for accuracy .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonamide interactions with active-site residues .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in Benzamide, N-[(2-chlorophenyl)sulfonyl]-?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Refinement: Employ SHELXL for refinement, focusing on anisotropic displacement parameters for sulfur and chlorine atoms. Address disorder in the chlorophenyl ring using PART instructions .
  • Validation: Cross-check with PLATON to detect missed symmetry or twinning. For example, evidence of pseudo-merohedral twinning may require integration with TWINLAWS .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects. For instance, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 2-chloro vs. 4-chloro analogs) using multivariate regression to identify critical functional groups .

Q. What strategies are effective for analyzing reaction intermediates during the synthesis of this compound?

Methodological Answer:

  • In Situ Monitoring: Use 19F^{19}F-NMR (if fluorinated intermediates exist) or ReactIR to track sulfonylation progress .
  • High-Resolution Mass Spectrometry (HRMS): Identify transient intermediates via time-dependent sampling, coupled with electrospray ionization (ESI) .

Q. How can researchers validate the stability of Benzamide, N-[(2-chlorophenyl)sulfonyl]- under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Monitor degradation via HPLC-MS, focusing on hydrolysis of the sulfonamide bond .
  • Light Sensitivity Tests: Use UV-vis spectroscopy to detect photodegradation products, particularly in solutions stored under fluorescent light .

Q. What advanced crystallographic tools can resolve challenges in high-throughput screening of sulfonamide derivatives?

Methodological Answer:

  • Automated Pipelines: Integrate SHELXC/D/E for rapid phase determination in high-throughput crystallography. For example, use SHELXE to automate density modification in low-resolution datasets .
  • Twinned Data Handling: Apply WinGX’s TWINABS module to correct for twinning, ensuring accurate intensity integration .

Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of this compound?

Methodological Answer:

  • Force Field Selection: Use CHARMM36 or GAFF2 for sulfonamide parameterization. Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to sample torsional angles of the chlorophenyl group .
  • Free Energy Landscapes: Construct Ramachandran-like plots for dihedral angles (C-S-N-C) to identify dominant conformers .

Q. What strategies mitigate discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

  • Anharmonic Corrections: Apply VPT2 (Vibrational Perturbation Theory) in DFT calculations to match experimental IR peaks, particularly for S=O stretches .
  • Solvent Effects: Include implicit solvent models (e.g., PCM for ethanol) in computations to account for shifts in peak positions .

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